molecular formula C20H15F3N4O B11370924 1-(4-methoxyphenyl)-3-methyl-6-pyridin-4-yl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

1-(4-methoxyphenyl)-3-methyl-6-pyridin-4-yl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B11370924
M. Wt: 384.4 g/mol
InChI Key: PAVUDWZMNZHJLH-UHFFFAOYSA-N
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Description

4-[1-(4-METHOXYPHENYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PYRIDINE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. . The presence of the pyrazolo[3,4-b]pyridine core makes this compound a valuable scaffold for drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(4-METHOXYPHENYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PYRIDINE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for higher yields and purity. The choice of reagents, solvents, and reaction conditions is crucial to ensure the scalability and cost-effectiveness of the process .

Chemical Reactions Analysis

Types of Reactions

4-[1-(4-METHOXYPHENYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PYRIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

4-[1-(4-METHOXYPHENYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PYRIDINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[1-(4-METHOXYPHENYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PYRIDINE involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that regulate cell growth, differentiation, and survival . This makes it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-(4-METHOXYPHENYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PYRIDINE is unique due to its specific substitution pattern, which enhances its potency and selectivity as a kinase inhibitor. The presence of the trifluoromethyl group and the methoxyphenyl moiety contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C20H15F3N4O

Molecular Weight

384.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-methyl-6-pyridin-4-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C20H15F3N4O/c1-12-18-16(20(21,22)23)11-17(13-7-9-24-10-8-13)25-19(18)27(26-12)14-3-5-15(28-2)6-4-14/h3-11H,1-2H3

InChI Key

PAVUDWZMNZHJLH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=NC=C3)C(F)(F)F)C4=CC=C(C=C4)OC

Origin of Product

United States

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